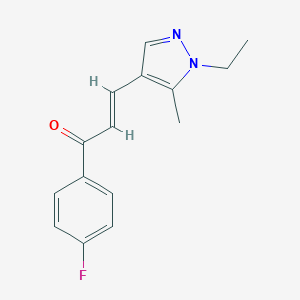![molecular formula C9H6ClN3O4 B508027 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde CAS No. 512809-42-6](/img/structure/B508027.png)
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde”, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Aplicaciones Científicas De Investigación
Antibacterial Applications
The pyrazole moiety present in the compound has been associated with antibacterial properties. This suggests that “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde” could be used in the development of new antibacterial agents, potentially addressing antibiotic resistance issues .
Anti-inflammatory Uses
Compounds containing the pyrazole ring have shown anti-inflammatory activity. This compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in various diseases .
Anticancer Potential
The structure of this compound is similar to other molecules that have been synthesized and evaluated for antitumor potential. It could be explored for its ability to inhibit cancer cell growth, particularly in solid tumors .
Analgesic Properties
Pyrazole derivatives are known to possess analgesic properties. Research into “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde” could lead to the development of new pain-relief medications .
Anticonvulsant Activity
The compound’s framework is conducive to anticonvulsant activity, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Antioxidant Effects
Antioxidants are crucial in protecting the body from oxidative stress. The pyrazole core of the compound could be indicative of potential antioxidant properties, which might be harnessed in various therapeutic applications .
Propiedades
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIDBNEMSRTQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)


![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)


![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
